molecular formula C20H32O2 B1249392 (1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

Cat. No. B1249392
M. Wt: 304.5 g/mol
InChI Key: LBNWKNLAXODPTN-WMDYEEBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol is a natural product found in Klyxum flaccidum and Sarcophyton glaucum with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been used in the synthesis and study of stereochemistry of various organic compounds. For instance, the synthesis of himachalene-type sesquiterpenes isolated from flea beetles as pheromone candidates involved the use of related isomers (Muto, Bando, & Mori, 2004).

Cytotoxicity and Cancer Research

  • Certain derivatives of this compound have been explored for their cytotoxic properties towards cancer cell lines. Spiroketals derived from similar structures demonstrated potential for inhibiting cancer cell growth (Meilert, Pettit, & Vogel, 2004).

Spectroscopic and Thermal Properties

  • Studies have been conducted on the spectroscopic and thermal properties of Pt(II) complexes of polydentate ligands related to this compound. These studies provide insights into their structural and chemical behavior under various conditions (Baran, Kaya, & Turkyilmaz, 2012).

Conformational Analysis

  • Research has also focused on the conformational analysis of certain derivatives, such as in the case of a semi-synthetic analog of the cembranoid sarcophine, which differs substantially in the conformation of its 14-membered ring compared to sarcophine (Fahmy, Zjawiony, Khalifa, & Fronczek, 2003).

NMR Studies

  • NMR studies have been utilized to investigate through-bond and through-space effects in the association of similar diols with pyridine, revealing the molecular interactions and properties of these compounds (Lomas, 2011).

Ligand Synthesis

  • The compound and its related structures have been used in the synthesis of chiral macrocyclic ligands for metal complexes, showcasing its versatility in organometallic chemistry (Bigler, Otth, & Mezzetti, 2014).

properties

Product Name

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

InChI

InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1

InChI Key

LBNWKNLAXODPTN-WMDYEEBDSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H](/C(=C/CC1)/C)O)O)/C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C

synonyms

sarcophytol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
Reactant of Route 2
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
Reactant of Route 3
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
Reactant of Route 4
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
Reactant of Route 5
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
Reactant of Route 6
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

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